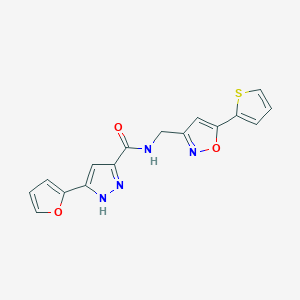
3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12N4O3S and its molecular weight is 340.36. The purity is usually 95%.
BenchChem offers high-quality 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity and Structural Analysis
A study on the structure-activity relationships of positional isomers in aromatic heterocyclic carboxamide fungicides revealed that certain derivatives exhibit high fungicidal activity against gray mold. This indicates the potential of such compounds in agricultural applications to protect crops from fungal infections. Docking studies with a fungus succinate dehydrogenase homology model proposed a model for the interaction between carboxamides and a conserved histidine residue in succinate dehydrogenase, shedding light on their mechanism of action (Banba, Yoshikawa, & Katsuta, 2013).
Antimicrobial Properties
Research into the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including derivatives similar to the compound , demonstrated antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. This suggests the potential of these compounds in developing new antimicrobial agents, which could be critical in the fight against antibiotic-resistant bacteria (Hamed et al., 2020).
Decarboxylative Fluorination
Another study reported the transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including furan and thiophene derivatives, highlighting a method to synthesize fluorinated compounds, which are of great interest in pharmaceutical chemistry and materials science due to their unique properties (Yuan, Yao, & Tang, 2017).
Catalytic Synthesis and Antioxidant Activity
The catalytic synthesis of novel chalcone derivatives, including those with furan and thiophene moieties, demonstrated potential antioxidant activity. This suggests the utility of such compounds in developing therapies or supplements aimed at combating oxidative stress, a factor in many chronic diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anticancer and Antiprotozoal Activities
Research on the synthesis and in vitro antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, related to the compound of interest, showcased significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This indicates the potential of these compounds in developing treatments for protozoal infections, which are major causes of disease worldwide (Patrick et al., 2007).
properties
IUPAC Name |
5-(furan-2-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-16(12-8-11(18-19-12)13-3-1-5-22-13)17-9-10-7-14(23-20-10)15-4-2-6-24-15/h1-8H,9H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQHKGERATGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)
![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)
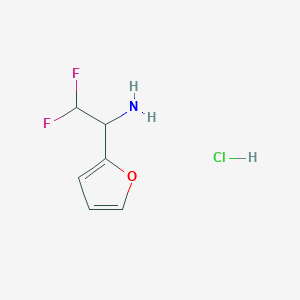
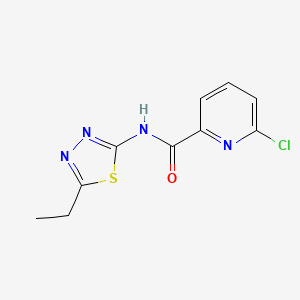
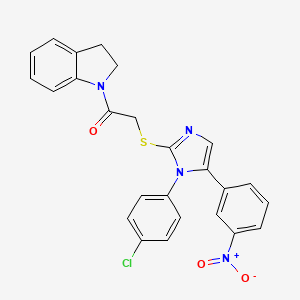
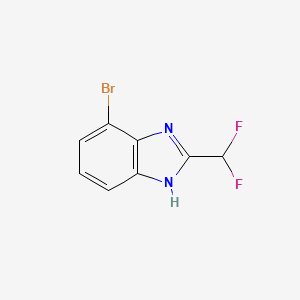
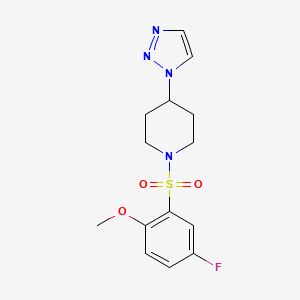
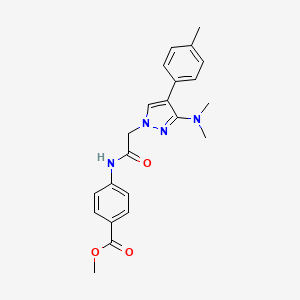
![N-(4-phenylbutan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2655406.png)
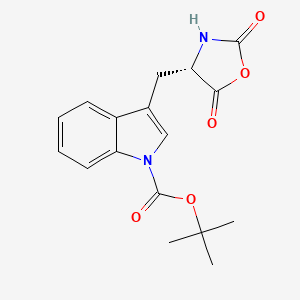
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)
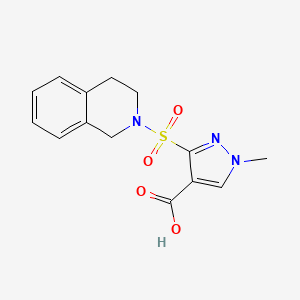
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)